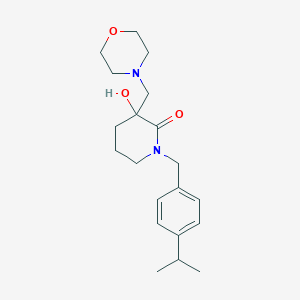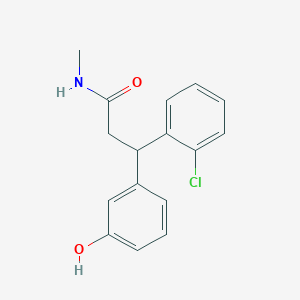![molecular formula C17H22N2OS2 B5969252 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5969252.png)
5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with a ketone group
Preparation Methods
The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological pathways. For example, it can inhibit the activity of certain bacterial enzymes, leading to the death of the bacterial cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other thiazolidinone derivatives such as:
3-[4-(diethylamino)phenyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar structure but with a methoxybenzylidene group instead of the isopropyl group, leading to different chemical properties and applications.
5-(4-Diethylaminobenzylidene)rhodanine: This compound has a rhodanine core and is used in similar applications but has different reactivity due to the presence of the rhodanine group.
Properties
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJRYMLEFDDCJ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one](/img/structure/B5969170.png)
![2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide](/img/structure/B5969177.png)



![2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXY-3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969197.png)
![[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969206.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5969231.png)
![N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5969239.png)

![1-(2-chlorobenzyl)-N-[2-(4-hydroxy-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969262.png)
![2-methyl-N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;oxalic acid](/img/structure/B5969264.png)
